molecular formula C10H12N2O2 B8480356 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile

4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile

Cat. No.: B8480356
M. Wt: 192.21 g/mol
InChI Key: UDZJFMWGZYXJMG-UHFFFAOYSA-N
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Description

4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amino group, a hydroxypropoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-amino-2-hydroxypropyl derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The benzonitrile moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Lacks the hydroxypropoxy group, making it less versatile in certain reactions.

    4-(2-Hydroxypropoxy)benzonitrile: Lacks the amino group, reducing its potential for hydrogen bonding interactions.

    3-Amino-4-hydroxybenzonitrile: Different positioning of functional groups, leading to distinct reactivity and applications.

Uniqueness

4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile is unique due to the presence of both amino and hydroxypropoxy groups, which provide a combination of reactivity and interaction potential. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-(3-amino-2-hydroxypropoxy)benzonitrile

InChI

InChI=1S/C10H12N2O2/c11-5-8-1-3-10(4-2-8)14-7-9(13)6-12/h1-4,9,13H,6-7,12H2

InChI Key

UDZJFMWGZYXJMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(CN)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(Oxiranylmethoxy)benzonitrile (from step (i) above; 100 g, 0.57 mol) was added to a mixture of concentrated aqueous ammonium hydroxide (500 mL) and iso-propanol (300 mL). The resulting slurry was stirred at room temperature for 3 days. The reaction mixture was filtered to remove the insoluble by-product, and the filtrate was concentrated in vacuo to give a crude product, which was crystallised from acetonitrile to yield 50 g (46%) of the sub-title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
46%

Synthesis routes and methods II

Procedure details

IPA (300 mL) was added to a stirred suspension of 4-(2-oxiranylmethoxy)benzonitrile (100 g; 571 mmol; see Example A above) in NH3 (500 mL; conc.), and the reaction mixture was stirred at rt. for 3 days. The precipitate was filtered off and the residue concentrated and recrystallized from MeCN to give the sub-title compound in a 46% yield.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
46%

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